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Abstract
Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1

(SOAT1), is a crucial intracellular enzyme that plays a central role in cellular cholesterol

homeostasis. Located primarily in the endoplasmic reticulum, ACAT1 catalyzes the

esterification of cholesterol with long-chain fatty acids, converting excess free cholesterol into

neutral cholesteryl esters for storage in lipid droplets. This process is vital for preventing the

cytotoxic effects of free cholesterol accumulation. The activity of ACAT1 is intricately regulated

through allosteric mechanisms, transcriptional control, and post-translational modifications.

Dysregulation of ACAT1 has been implicated in the pathogenesis of several diseases, including

atherosclerosis, Alzheimer's disease, and certain cancers, making it a significant target for

therapeutic intervention. This guide provides a comprehensive overview of the biochemical

function of ACAT1, detailed experimental protocols for its study, and an exploration of its

regulatory pathways.

Biochemical Function of ACAT1
ACAT1 is a multi-pass transmembrane protein that functions as a homotetramer.[1] It belongs

to the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[1] The primary

function of ACAT1 is to catalyze the formation of cholesteryl esters from cholesterol and long-

chain fatty acyl-Coenzyme A (acyl-CoA).[2]
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Enzymatic Reaction:

Cholesterol + Long-Chain Fatty Acyl-CoA ⇌ Cholesteryl Ester + Coenzyme A

This reaction is essential for maintaining a low level of free cholesterol within cellular

membranes, thereby protecting cells from cholesterol-induced toxicity.[3]

Substrate Specificity and Kinetics
ACAT1 exhibits a preference for certain fatty acyl-CoA substrates. For instance, it shows a

higher activity with oleoyl-CoA (an unsaturated fatty acid) compared to stearoyl-CoA (a

saturated fatty acid).[4] The enzyme displays sigmoidal kinetics with respect to its cholesterol

substrate, indicating allosteric regulation.[5][6] This means that cholesterol not only serves as a

substrate but also as a positive modulator of ACAT1 activity.[1]

Quantitative Data on ACAT1 Kinetics
The following tables summarize key quantitative data related to ACAT1 enzyme activity and

substrate affinity.

Parameter Value Substrate
Cell/System
Type

Reference

Km 1.3 µM Oleoyl-CoA

Purified

recombinant

human ACAT1

[4]

Km 6.4 µM Stearoyl-CoA

Purified

recombinant

human ACAT1

[4]

Vmax Ratio

2.4-fold higher

for Oleoyl-CoA

vs. Stearoyl-CoA

-

Purified

recombinant

human ACAT1

[4]

Table 1: Michaelis-Menten Constants (Km) and Vmax Ratios for ACAT1 Acyl-CoA Substrates.
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Source of ACAT1 Enzyme Specific Activity (pmol/min/mg)

AC29 (ACAT-deficient CHO cells) 0.4

HEK293 cells 37.2

Human ACAT1 in CHO cells 131.6

His-tagged ACAT1 in CHO cells 116.5

His-tagged/Flag-tagged ACAT1 in HEK293 cells 1199

Table 2: Specific Activity of ACAT1 from Various Expression Systems.[4]

Regulatory Mechanisms of ACAT1
The activity of ACAT1 is tightly controlled at multiple levels to ensure proper cellular cholesterol

balance.

Allosteric Regulation
Cholesterol acts as a positive allosteric effector of ACAT1.[1] The enzyme possesses at least

two distinct cholesterol binding sites: a catalytic substrate-binding site and an allosteric

activator site.[1][7] The binding of cholesterol to the allosteric site induces a conformational

change that enhances the enzyme's catalytic efficiency.[1] This sigmoidal response to

cholesterol concentrations allows for a sensitive regulation of cholesterol esterification based

on the availability of free cholesterol.[5][6]
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Caption: Allosteric activation of ACAT1 by cholesterol.

Transcriptional Regulation
The expression of the ACAT1 gene is regulated by various signaling molecules, particularly in

human monocytes and macrophages. Insulin, leptin, and angiotensin II have been shown to

upregulate ACAT1 expression.[8] The insulin-mediated regulation involves the activation of the

mitogen-activated protein kinase (MAPK) pathways, including ERK, p38MAPK, and JNK.[8]
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Caption: Transcriptional regulation of ACAT1 expression.

Post-Translational Modifications
ACAT1 activity is also modulated by post-translational modifications, including phosphorylation

and ubiquitination.
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Phosphorylation: In the context of cancer, oncogenic tyrosine kinases can directly

phosphorylate ACAT1 at tyrosine 407 (Y407).[9] This phosphorylation event promotes the

formation and stabilization of the active ACAT1 tetramer, leading to increased enzymatic

activity.[9][10]

Ubiquitination: The E3 ubiquitin ligase UBE3A/E6AP has been identified as a regulator of

ACAT1 protein levels.[11][12] UBE3A/E6AP can ubiquitinate ACAT1, targeting it for

proteasomal degradation.[11][12] This provides a mechanism for controlling the cellular

abundance of the ACAT1 enzyme.

Experimental Protocols
In Vitro ACAT1 Activity Assay (using Microsomes)
This protocol describes the measurement of ACAT1 activity in microsomal preparations, often

utilizing a radiolabeled substrate.

Materials:

Microsomal fraction isolated from cells or tissues expressing ACAT1

Potassium phosphate buffer (pH 7.4)

Bovine Serum Albumin (BSA), fatty acid-free

Cholesterol

[14C]Oleoyl-CoA (radiolabeled substrate)

ACAT1 inhibitor (e.g., YM17E) or vehicle control (DMSO)

Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)

Thin Layer Chromatography (TLC) plates (silica gel)

TLC developing solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

Scintillation counter and scintillation fluid
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Procedure:

Prepare Cholesterol Substrate Solution: Dissolve cholesterol in a small amount of acetone

and add it to the potassium phosphate buffer containing BSA with vigorous vortexing to

create a cholesterol substrate solution.[13]

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, potassium

phosphate buffer, and varying concentrations of the ACAT1 inhibitor or vehicle control. Pre-

incubate the mixture for 10 minutes at 37°C.[13]

Initiate Reaction: Start the enzymatic reaction by adding the cholesterol substrate solution

and [14C]Oleoyl-CoA.[13]

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[13]

Stop Reaction and Lipid Extraction: Terminate the reaction by adding 1.5 mL of

chloroform/methanol (2:1). Vortex thoroughly to extract the lipids. Centrifuge to separate the

phases.[13]

Thin Layer Chromatography (TLC): Spot the organic (lower) phase onto a silica gel TLC

plate. Develop the plate using the hexane/diethyl ether/acetic acid solvent system to

separate the cholesteryl esters from other lipids.[13]

Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the area

corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and measure

the radioactivity using a scintillation counter.[13]

Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed (in pmol/min/mg of

microsomal protein). Determine the percent inhibition of ACAT1 activity by the inhibitor at

each concentration to calculate the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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